

O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate: A Technical Guide

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Compound of Interest

Compound Name: Cyanophos

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Introduction

O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate, commonly known as **Cyanophos**, is an organophosphate insecticide.[1] As a member of this chemical class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] This technical guide provides an in-depth overview of the chemical, physical, and toxicological properties of **Cyanophos**, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

Cyanophos is a yellow to reddish-yellow transparent liquid with a faint characteristic odor.[3][4] It is commercially synthesized through a multi-step process that involves the esterification of O,O-dimethyl phosphorothioic acid with p-cyanophenol.[1] Key physicochemical properties of **Cyanophos** are summarized in the tables below.

Table 1: Chemical Identification of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

Identifier	Value
IUPAC Name	O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate[3]
CAS Number	2636-26-2[3]
Chemical Formula	C ₉ H ₁₀ NO ₃ PS[3]
Molar Mass	243.22 g/mol [3]
Synonyms	Cyanophos, CYAP, Cyanox, S 4084, Sumitomo S 4084, OMS 226, ENT 25675[3][4]

Table 2: Physical Properties of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

Property	Value
Appearance	Yellow to reddish-yellow transparent liquid[3][4]
Density	0.932 g/cm ³ [3]
Melting Point	14 to 15 °C[3]
Boiling Point	119 to 120 °C at 0.09 mmHg[3]
Flash Point	104 °C[4]
Vapor Pressure	8 x 10 ⁻⁵ mmHg at 27°C
Solubility in Water	46 mg/L at 30 °C[4]
Solubility in Organic Solvents	Very soluble in methanol, ethanol, acetone & chloroform; sparingly soluble in n-hexane, kerosene.[4]
Octanol-Water Partition Coefficient (log Kow)	2.71[4]

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A melting point apparatus equipped with a heating block, a thermometer, and a light source for observation is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Micro-reflux method):

- **Apparatus:** A small test tube, a thermometer, a capillary tube (sealed at one end), and a heating bath (e.g., an oil bath or a heating block) are required.
- **Procedure:**
 - A small amount of liquid **Cyanophos** is placed in the test tube.
 - The capillary tube is placed in the test tube with its open end downwards.

- The apparatus is heated gently.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of the lipophilicity of a compound and is crucial for predicting its environmental fate and biological accumulation.

Methodology (Shake Flask Method - OECD Guideline 107):

- Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- Procedure:
 - A known volume of the water-saturated n-octanol and n-octanol-saturated water are placed in a separatory funnel.
 - A known amount of **Cyanophos** is added.
 - The funnel is shaken until equilibrium is reached (typically for several hours).
 - The mixture is allowed to stand for the two phases to separate completely.
 - The concentration of **Cyanophos** in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logarithm of

this value is reported as log Kow.

Toxicological Properties and Mechanism of Action

Cyanophos is a neurotoxin that functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, **Cyanophos** causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects.[2]

Table 3: Acute Toxicity of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

Route of Administration	Test Animal	LD50 Value
Oral	Rat	610 mg/kg
Dermal	Rat	>2000 mg/kg

Data compiled from various sources. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of AChE and to screen for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Methodology:

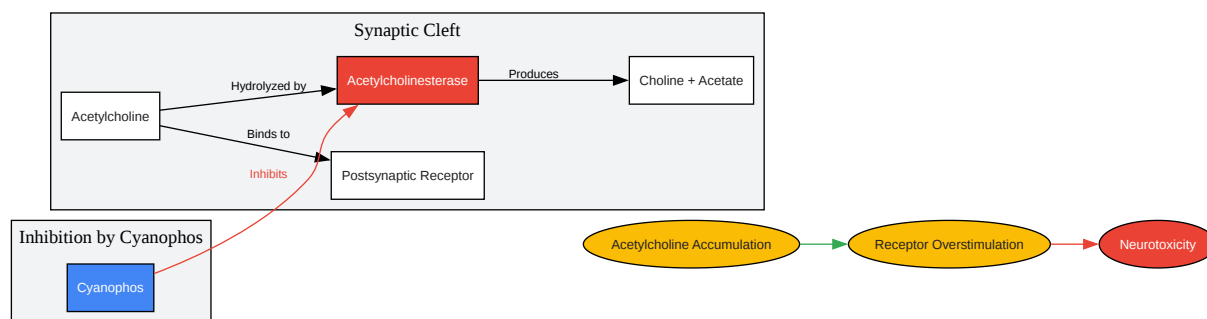
- Reagent Preparation:
 - Phosphate buffer (0.1 M, pH 8.0).

- DTNB solution (10 mM in phosphate buffer).
- Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
- AChE enzyme solution (e.g., from electric eel or human erythrocytes) of known activity.
- **Cyanophos** solutions of varying concentrations.
- Assay Procedure (in a 96-well plate):
 - To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
 - Add the test compound (**Cyanophos**) at different concentrations to the respective wells. A control well with no inhibitor is also prepared.
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
 - Initiate the reaction by adding the ATCI substrate solution to all wells.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition by **Cyanophos** is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control well. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Signaling and Metabolic Pathways

Acetylcholinesterase Inhibition Pathway

The primary signaling pathway affected by **Cyanophos** is the cholinergic signaling pathway due to the inhibition of acetylcholinesterase.

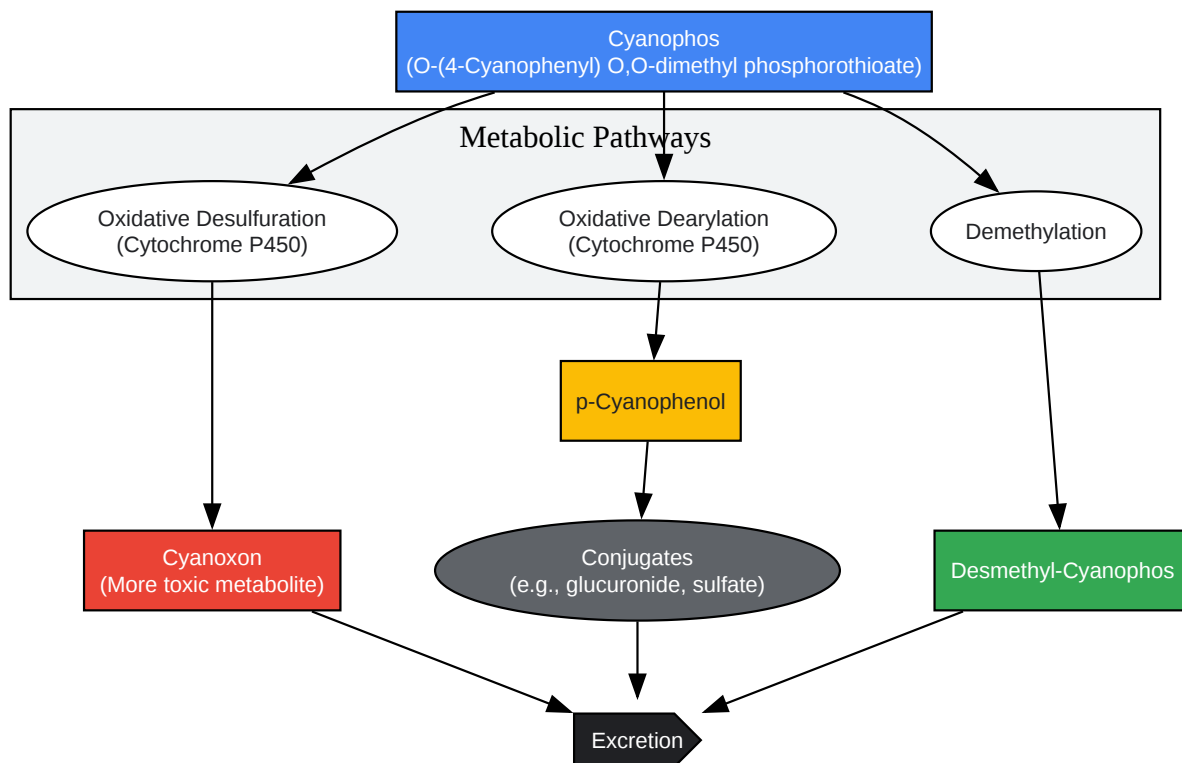


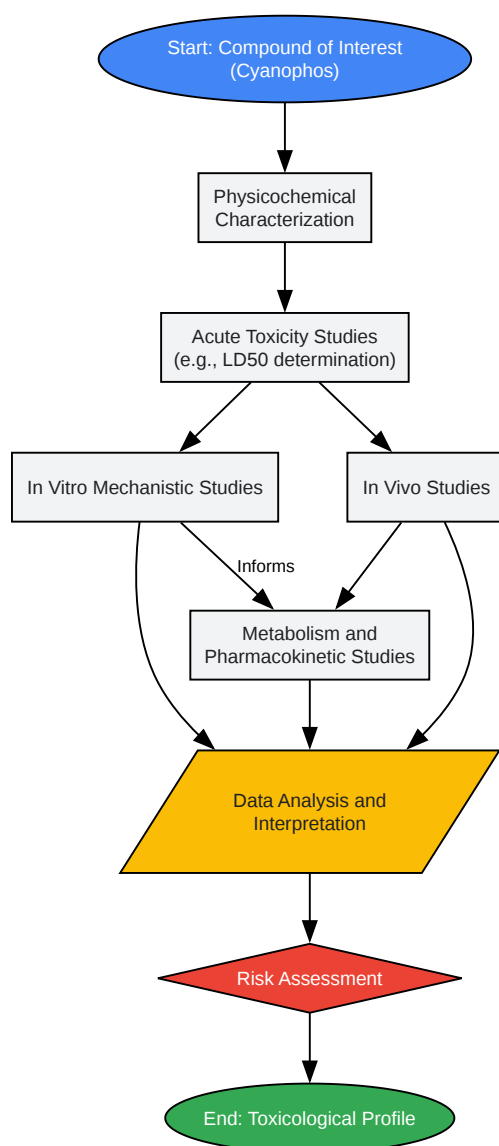
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Caption: Inhibition of Acetylcholinesterase by **Cyanophos**.

Metabolic Pathway of Cyanophos

In mammals, **Cyanophos** undergoes metabolic transformation primarily in the liver. The main metabolic pathways include oxidative desulfuration, oxidative dearylation, and demethylation.





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